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molecular formula C7H6BrNO B181060 N-(4-Bromophenyl)formamide CAS No. 2617-78-9

N-(4-Bromophenyl)formamide

Cat. No. B181060
M. Wt: 200.03 g/mol
InChI Key: PYHXNHQAVPSOKT-UHFFFAOYSA-N
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Patent
US06849648B2

Procedure details

To a stirred 2M solution of borane methyl sulfide complex in THF (580 mL, 1.16 mol) at 0° C. was slowly added a solution of N-(4-bromo-phenyl)-formamide (Example 1, Step (1), 93 g., 0.465 mol) in 280 mL of THF so that the temperature of the solution did not rise above 5° C. Once the addition of the formanilide was complete, the reaction was brought to reflux and stirred for 3 hours. The reaction was then cooled to 0° C. and 190 mL of methanol was added slowly to control the frothing of the reaction. Then hydrogen chloride gas was bubbled into the solution until the pH was approximately 2. The solvents were removed in vacuo to afford a solid. The solid was dissolved in water and the pH was raised to 10, and the solution was extracted twice with ethyl ether. The combined ether extracts were washed twice with brine and dried over sodium sulfate. Removal of the ether solvent afforded 85.5 grams (98.8%) of (4-bromo-phenyl)-methyl-amine. The spectral properties of the oil were consistent with the desired material. High performance liquid chromatography (“HPLC”) analysis revealed that the oil was greater than 95% of 4-bromophenyl-N-methylaniline. This material was used in the next step without purification. Step (3): 7-Bromo-4-methyl-1,1-dioxo-1,4-dihydro-2H-1l6-benzo[1,2,4]thiadiazin-3-one
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
93 g
Type
reactant
Reaction Step One
Name
Quantity
280 mL
Type
solvent
Reaction Step One
Name
Quantity
580 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
190 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH:9]=O)=[CH:4][CH:3]=1.CO>C1COCC1.O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH3:9])=[CH:4][CH:3]=1

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
93 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC=O
Name
Quantity
280 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
580 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)NC=O
Step Three
Name
Quantity
190 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
did not rise above 5° C
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the frothing of the reaction
CUSTOM
Type
CUSTOM
Details
Then hydrogen chloride gas was bubbled into the solution until the pH was approximately 2
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a solid
TEMPERATURE
Type
TEMPERATURE
Details
the pH was raised to 10
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted twice with ethyl ether
WASH
Type
WASH
Details
The combined ether extracts were washed twice with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the ether solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 85.5 g
YIELD: PERCENTYIELD 98.8%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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